Product packaging for 2-Chloro-N-(2,2-dimethoxyethyl)acetamide(Cat. No.:CAS No. 39096-83-8)

2-Chloro-N-(2,2-dimethoxyethyl)acetamide

Cat. No.: B3032714
CAS No.: 39096-83-8
M. Wt: 181.62 g/mol
InChI Key: BMCSYAZSAZELGK-UHFFFAOYSA-N
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Description

Significance of the Chloroacetamide Moiety in Organic Transformations

The chloroacetamide group, characterized by the structure ClCH₂C(=O)NH-, is a cornerstone in synthetic organic chemistry due to its versatile reactivity. sciencemadness.orgwikipedia.org This moiety is particularly valued for its role as an electrophilic building block. The chlorine atom, being adjacent to an electron-withdrawing carbonyl group, is susceptible to nucleophilic substitution, making chloroacetamides effective alkylating agents. cymitquimica.comresearchgate.net This reactivity is harnessed in a multitude of organic transformations.

One of the primary applications of the chloroacetamide moiety is in the synthesis of heterocyclic compounds. researchgate.net Through reactions with various nucleophiles, the chloroacetyl group can be used to construct rings such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net The ease of replacing the chlorine atom facilitates the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental steps in building these cyclic systems. researchgate.net

Furthermore, the chloroacetamide functional group is a key component in a variety of commercially important chemicals. It is used in the manufacturing of numerous herbicides and has been incorporated into molecules designed as antifungal agents and disinfectants. sciencemadness.orgwikipedia.orgresearchgate.netijpsr.info Its presence in pharmacologically active compounds highlights its importance in medicinal chemistry, where it can serve as a reactive handle to link different molecular fragments or as a key part of the final active molecule. openpr.comcordissdjc.com.cn The synthesis of N-substituted chloroacetamides is typically straightforward, often involving the reaction of an amine with chloroacetyl chloride. researchgate.netijpsr.info

Importance of Dimethoxyacetal Functionality in Synthetic Chemistry

The dimethoxyacetal group, -CH(OCH₃)₂, is a widely used protecting group for aldehydes in multi-step organic synthesis. organic-chemistry.org Protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The dimethoxyacetal fulfills this role effectively due to its specific reactivity profile.

Acetals are stable under neutral and basic conditions, making them resistant to a wide array of nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.org This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the protected aldehyde. The protection of an aldehyde is typically achieved by reacting it with methanol (B129727) under acidic conditions.

When the synthetic sequence requires the aldehyde to be restored, the dimethoxyacetal can be easily removed. Deprotection is accomplished through hydrolysis using aqueous acid, a process that regenerates the original carbonyl group. organic-chemistry.org This controlled "unmasking" of the aldehyde at a desired stage is a critical tool in synthetic strategy. Beyond its role as a protecting group, the acetal (B89532) functionality can also be a precursor in the synthesis of other structures, such as various heterocyclic systems, where it can act as a C1 synthon. publish.csiro.auchemicalbook.comresearchgate.net

Overview of 2-Chloro-N-(2,2-dimethoxyethyl)acetamide as a Versatile Synthetic Synthon

This compound integrates the distinct chemical utilities of the chloroacetamide and dimethoxyacetal functionalities into a single, powerful synthetic intermediate, or synthon. This dual functionality allows for the selective and sequential manipulation of two different reactive sites within the same molecule, providing a high degree of control in complex synthetic pathways.

The compound serves as a bifunctional building block where the chloroacetamide portion can undergo nucleophilic substitution while the dimethoxyacetal portion protects a latent aldehyde. For instance, the chlorine atom can be displaced by a nucleophile to form a new bond, without affecting the acetal under neutral or basic conditions. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in further reactions such as condensation, oxidation, or reduction.

This strategic combination makes this compound a valuable precursor in the synthesis of diverse target molecules. It has been identified as a useful intermediate for creating various pharmaceuticals and agrochemicals, such as insecticides. ontosight.ai The ability to introduce an aminoacetyl group and a protected formyl group in a single step simplifies synthetic routes and enhances efficiency in building complex molecular frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO3 B3032714 2-Chloro-N-(2,2-dimethoxyethyl)acetamide CAS No. 39096-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,2-dimethoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3/c1-10-6(11-2)4-8-5(9)3-7/h6H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCSYAZSAZELGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598438
Record name 2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39096-83-8
Record name 2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Chloro N 2,2 Dimethoxyethyl Acetamide

Established Synthetic Routes to 2-Chloro-N-(2,2-dimethoxyethyl)acetamide

The formation of the target compound can be approached from two main retrosynthetic disconnections: either by forming the bond between the carbonyl carbon and the nitrogen atom (N-acylation) or by forming the bond between the nitrogen atom and the adjacent methylene (B1212753) group (N-alkylation).

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2,2-dimethoxyethylamine. This reaction involves treating the primary amine with a reactive chloroacetyl halide, typically chloroacetyl chloride, to form the corresponding acetamide (B32628) derivative. ijpsr.inforesearchgate.net This nucleophilic acyl substitution is generally efficient and high-yielding.

The reaction stoichiometry requires at least one equivalent of 2,2-dimethoxyethylamine and one equivalent of the chloroacetyl halide. A crucial component of this protocol is the use of a base to act as an HCl scavenger. researchgate.net As the reaction proceeds, hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is added to neutralize the HCl as it is formed.

Commonly used bases include tertiary amines like triethylamine (B128534) or inorganic bases. researchgate.netresearchgate.net In some protocols, an aqueous buffer system, such as a phosphate (B84403) buffer, can serve as both the solvent and the acid scavenger, offering a more environmentally benign, metal-free approach. researchgate.net The choice of base can influence reaction rate and product purity.

Table 1: Representative Bases for N-Chloroacetylation

Base/Scavenger Type Typical Solvent Rationale
Triethylamine Organic Dichloromethane, THF Soluble in organic solvents, acts as an effective HCl scavenger.
DBU Organic THF A non-nucleophilic strong base that can facilitate high yields. researchgate.net
Sodium Bicarbonate Inorganic Biphasic (e.g., CH₂Cl₂/H₂O) Mild, inexpensive base, easily removed during workup.

The choice of solvent and reaction conditions is critical for optimizing the N-acylation reaction. A variety of solvents can be employed, ranging from aprotic organic solvents to aqueous systems. The reaction is often conducted at reduced temperatures, typically between 0 °C and room temperature, to control the exothermic nature of the acylation and minimize potential side reactions. erciyes.edu.tr

For instance, reactions in acetonitrile (B52724) at 0 °C have been shown to be effective. erciyes.edu.tr Other common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). researchgate.net The use of a phosphate buffer system not only provides a "green" alternative but can also drive the reaction to completion in as little as 20 minutes at room temperature. researchgate.net The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) until the starting amine is consumed. ijpsr.info

Table 2: Typical Solvent Systems and Conditions for N-Acylation

Solvent Temperature Typical Duration Key Features
Acetonitrile 0 °C 4-7 hours Good solubility for reactants, allows for controlled reaction. erciyes.edu.tr
Tetrahydrofuran (THF) Room Temp 3-6 hours Aprotic solvent, often used with organic bases like DBU. researchgate.net
Phosphate Buffer (pH 7.4) Room Temp ~20 minutes Bio-compatible, rapid, metal-free conditions. researchgate.net

An alternative synthetic strategy involves the N-alkylation of a suitable amide nucleophile with an alkylating agent. While not as common for the primary synthesis of this compound, this methodology is important in related organic transformations. Chloroacetaldehyde (B151913) dimethyl acetal (B89532) can serve as an electrophile due to the reactive carbon-chlorine bond. patsnap.com

To illustrate this approach, one can consider the alkylation of a pre-existing amide, such as N-(2-Phenyl)ethyl-2-aminoacetamide. In this hypothetical scenario, the secondary amide nitrogen would act as the nucleophile. Amides are generally weak nucleophiles, and their direct alkylation often requires specific activation, typically through deprotonation with a base to form a more reactive amidate anion. mdpi.com

The N-alkylation of amides is often challenging and may require harsh conditions, such as the use of strong bases like sodium hydride in anhydrous solvents. mdpi.com However, the efficiency of this transformation can be dramatically improved under milder conditions using phase-transfer catalysis (PTC). researchgate.netacsgcipr.org

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid inorganic base and an organic solution of the substrate). researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the deprotonated amide (amidate) anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent, chloroacetaldehyde dimethyl acetal. researchgate.netescholarship.org This method allows for the use of inexpensive and safer inorganic bases, such as potassium carbonate or potassium phosphate, and can sometimes be performed under solvent-free conditions, enhancing the environmental friendliness of the process. mdpi.comresearchgate.netescholarship.org

Table 3: Components in Phase-Transfer Catalyzed N-Alkylation of Amides

Component Example Function
Base Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄) Deprotonates the amide to form the nucleophilic amidate anion. researchgate.netescholarship.org
Phase Transfer Catalyst Tetrabutylammonium Bromide (TBAB) Forms an ion pair with the amidate and transports it into the organic phase. researchgate.net

Alkylation of Amines with Chloroacetaldehyde Dimethyl Acetal

Modern Advancements in this compound Synthesis

Recent progress in chemical synthesis offers significant improvements over traditional batch processing. For the synthesis of this compound, which is typically formed by the reaction of 2,2-dimethoxyethylamine with chloroacetyl chloride, modern techniques focus on maximizing yield, purity, and safety while minimizing environmental impact.

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering superior control over reaction parameters compared to conventional batch methods. nih.gov This approach is particularly advantageous for reactions that are fast and exothermic, such as the formation of amides from acid chlorides. nih.gov By conducting the synthesis in a continuous stream through a reactor, significant improvements in heat and mass transfer, reaction time, and safety can be achieved. researchgate.netdurham.ac.uk

The choice of reactor is critical in designing a continuous flow process. For the synthesis of N-substituted amides, various designs such as tube reactors and microreactors are commonly employed. durham.ac.uk These reactors feature a high surface-area-to-volume ratio, which allows for efficient thermal control. Process parameters such as flow rate, temperature, and stoichiometry are precisely managed by automated systems. In a hypothetical flow synthesis of this compound, solutions of 2,2-dimethoxyethylamine and chloroacetyl chloride would be pumped from separate reservoirs, combined in a T-mixer, and then passed through the reactor. A back-pressure regulator may be used to maintain the reaction mixture in a single phase, especially when elevated temperatures are required. durham.ac.uk

Table 1: Conceptual Process Parameters for Continuous Flow Amide Synthesis

Parameter Value Range Purpose
Flow Rate 0.1 - 10 mL/min Controls residence time and production throughput.
Reactant Concentration 0.5 - 2.0 M Influences reaction kinetics and product isolation.
Stoichiometric Ratio (Amine:Acid Chloride) 1:1 to 1.1:1 Ensures complete conversion of the limiting reagent.
Reactor Type PFA/PTFE Tubing, Microreactor Provides chemical resistance and efficient heat transfer.
Back Pressure 5 - 15 bar Prevents solvent boiling and ensures stable flow.

Two of the most critical parameters in flow synthesis are residence time and temperature. durham.ac.uk Residence time, the duration the reaction mixture spends in the reactor, is precisely controlled by the reactor volume and the total flow rate. For rapid reactions like N-acylation, residence times can be very short, often on the order of seconds to minutes, which is a significant advantage over batch processing that may take hours. researchgate.net

Temperature control is equally crucial. The high heat transfer efficiency of flow reactors allows for the safe handling of highly exothermic reactions and enables operations at temperatures above the solvent's boiling point, accelerating the reaction rate. nih.gov Precise temperature management ensures consistent product quality and minimizes the formation of impurities.

Table 2: Influence of Residence Time and Temperature on Amide Synthesis

Parameter Effect on Reaction Typical Setting for N-Acylation
Residence Time Determines the extent of reaction completion. 1 - 10 minutes
Temperature Affects reaction rate and selectivity. 25°C - 100°C

The synthesis of this compound from 2,2-dimethoxyethylamine and chloroacetyl chloride is an inherently selective process. 2,2-dimethoxyethylamine possesses a single primary amine group, which is the most nucleophilic site in the molecule. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Due to the high reactivity of the acid chloride and the nucleophilicity of the primary amine, the reaction proceeds with high chemo- and regioselectivity, yielding the desired N-acylated product without significant side reactions involving the ether functionalities.

Applying green chemistry principles to the synthesis of chloroacetamides aims to reduce the environmental footprint of the manufacturing process. bohrium.comscribd.com This involves the careful selection of solvents, minimizing waste, and improving atom economy.

Green Chemistry Principles in this compound Preparation

Waste Reduction Strategies

In the synthesis of this compound, which primarily involves the reaction of 2,2-dimethoxyethylamine with chloroacetyl chloride, several waste reduction strategies rooted in the principles of green chemistry can be implemented. The primary goal is to minimize the environmental footprint of the manufacturing process.

Catalytic Approaches: While the reaction between an amine and an acyl chloride is often rapid, exploring catalytic methods can enhance efficiency and reduce waste. The use of a catalyst can potentially lower the activation energy of the reaction, allowing for milder reaction conditions and reducing the formation of byproducts. This, in turn, simplifies purification and minimizes waste streams.

Atom Economy: The inherent atom economy of the N-acylation of an amine with an acyl chloride is favorable, with the primary byproduct being hydrochloric acid (HCl). To manage this, the reaction is typically carried out in the presence of a base to neutralize the HCl as it is formed. The choice of base is crucial for waste reduction. Instead of using a stoichiometric amount of a disposable base that results in a salt byproduct that needs to be removed and disposed of, employing a catalytic or recyclable base can be a more sustainable approach. Alternatively, if a stoichiometric base is necessary, selecting one that forms an easily recoverable or reusable salt is beneficial.

Process Intensification: Adopting continuous flow manufacturing over traditional batch processing can also contribute to waste reduction. Continuous flow reactors often allow for better control over reaction parameters, leading to higher yields and selectivity, and thus less waste. They also typically have a smaller footprint and can be more energy-efficient.

Comparative Analysis of Synthetic Yields and Selectivity in this compound Production

A comparative analysis of synthetic yields and selectivity is essential for optimizing the production of this compound. While specific comparative studies for this exact compound are not extensively documented in publicly available literature, data from the synthesis of analogous N-substituted chloroacetamides can provide valuable insights into the expected performance of different methodologies.

Evaluation of Process Efficiency Across Different Methodologies

Influence of Reaction Conditions: The yield and selectivity of this reaction are highly dependent on the reaction conditions. Key parameters include the choice of solvent, the base used to scavenge the HCl byproduct, and the reaction temperature. For instance, conducting the reaction at lower temperatures can help to minimize the formation of side products.

Comparative Yield Data: To illustrate the impact of the amine substrate on the reaction yield, the following table presents data from the synthesis of various N-substituted chloroacetamides under similar reaction conditions (acylation with chloroacetyl chloride).

Amine SubstrateProductYield (%)
o-Methoxy aniline (B41778)2-chloro-N-(2-methoxyphenyl)acetamide59.62
p-Nitro aniline2-chloro-N-(4-nitrophenyl)acetamide23.90
AmmoniaChloroacetamide83.21

This data is for illustrative purposes to show the variability in yield with different amine substrates.

The data suggests that the electronic properties of the amine can significantly influence the reaction yield. While a direct yield for this compound is not provided in these specific sources, it is expected to be in a similar range, likely influenced by the steric and electronic nature of the 2,2-dimethoxyethyl group.

Impurity Profiles and Purification Techniques

The purity of this compound is critical for its intended applications. Understanding the potential impurities and establishing effective purification methods are therefore of high importance.

Common Impurities: The primary impurities in the synthesis of N-substituted chloroacetamides typically include:

Unreacted Starting Materials: Residual 2,2-dimethoxyethylamine and chloroacetyl chloride.

Diacylated Byproduct: Formation of a diamide (B1670390) where a second molecule of chloroacetyl chloride reacts.

Hydrolysis Products: Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.

Salt Byproducts: Salts formed from the neutralization of HCl by the base used in the reaction.

The identification and quantification of these impurities are often carried out using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). sielc.com This technique is highly sensitive and can effectively separate and identify the components of the reaction mixture. sielc.com

Purification Techniques: The most common method for the purification of chloroacetamide derivatives is recrystallization . arkat-usa.org Ethanol (B145695) is a frequently used solvent for this purpose. arkat-usa.org The crude product is dissolved in a minimal amount of hot ethanol and then allowed to cool slowly, leading to the formation of purified crystals of this compound, while the impurities remain in the mother liquor.

Other potential purification techniques include:

Aqueous Washing: To remove water-soluble impurities such as salt byproducts and unreacted amine starting material.

Chromatography: For highly pure requirements, column chromatography can be employed to separate the desired product from closely related impurities.

The choice of purification method will depend on the specific impurity profile and the required final purity of the this compound.

Chemical Reactivity and Transformation Pathways of 2 Chloro N 2,2 Dimethoxyethyl Acetamide

Reactions Involving the α-Chloroacetamide Moiety

The α-chloroacetamide functionality is a key center for chemical reactivity in 2-Chloro-N-(2,2-dimethoxyethyl)acetamide. The electron-withdrawing nature of the adjacent carbonyl group activates the chloromethyl carbon, making it susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions at the Chloromethyl Carbon

The primary reaction pathway for the α-chloroacetamide moiety involves the displacement of the chloride ion by a variety of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. The rate and efficiency of these reactions are influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Primary and secondary amines are effective nucleophiles for the displacement of the chloride in this compound. A notable example is the reaction with aminoacetaldehyde dimethyl acetal (B89532). While specific studies on the direct reaction with this compound are not extensively documented, analogous reactions with other N-substituted 2-chloroacetamides provide a strong precedent for this transformation. For instance, the reaction of N-(2-phenylethyl)-2-chloroacetamide with aminoacetaldehyde dimethyl acetal proceeds to form the corresponding N-substituted glycine (B1666218) derivative. This type of reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated.

Table 1: Representative Nucleophilic Substitution Reaction with an Amine

Reactant 1Reactant 2ProductReaction Type
This compoundAminoacetaldehyde dimethyl acetalN-(2,2-dimethoxyethyl)-2-((2,2-dimethoxyethyl)amino)acetamideNucleophilic Substitution (SN2)

The electrophilic chloromethyl carbon of this compound is also reactive towards other heteroatom nucleophiles, such as those containing oxygen and sulfur.

Oxygen Nucleophiles: Alkoxides and phenoxides can react with this compound to form the corresponding ether derivatives. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol.

Sulfur Nucleophiles: Thiols and their conjugate bases, thiolates, are particularly potent nucleophiles and readily displace the chloride from the α-chloroacetamide moiety to form thioethers. The high nucleophilicity of sulfur makes these reactions efficient. For example, cysteine-containing peptides have been shown to react with chloroacetamide compounds. nih.govnih.gov

Table 2: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

Nucleophile TypeExample NucleophileProduct Type
OxygenSodium MethoxideMethoxyacetamide derivative
SulfurSodium ThiophenoxidePhenylthioacetamide derivative

Potential for Elimination Reactions

In the presence of a strong, sterically hindered base, an elimination reaction (E2) can potentially compete with the SN2 pathway. This would involve the abstraction of a proton from the carbon adjacent to the carbonyl group, leading to the formation of an α,β-unsaturated amide. However, for primary alkyl halides like the chloromethyl group in this compound, the SN2 reaction is generally the predominant pathway, especially with unhindered nucleophiles/bases. libretexts.org The use of a bulky base, such as potassium tert-butoxide, would favor the E2 mechanism. The competition between substitution and elimination is influenced by factors such as the nature of the base, the solvent, and the temperature. nih.govyoutube.com

Reactions at the Dimethoxyethyl Acetal Group

The dimethoxyethyl acetal group in this compound represents a second reactive site within the molecule, primarily susceptible to acid-catalyzed hydrolysis.

Acid-Catalyzed Acetal Hydrolysis and Subsequent Reactivity

Acetals are generally stable under neutral and basic conditions but are readily hydrolyzed in the presence of an acid catalyst. The hydrolysis of the dimethoxyethyl acetal group in this compound would yield the corresponding aldehyde, N-(2-oxoethyl)-2-chloroacetamide, and two equivalents of methanol (B129727).

The mechanism of this hydrolysis involves the protonation of one of the methoxy (B1213986) oxygen atoms, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, leads to a hemiacetal, which then undergoes further acid-catalyzed elimination of the second methanol molecule to afford the final aldehyde product.

The resulting N-(2-oxoethyl)-2-chloroacetamide is a bifunctional molecule with both an electrophilic aldehyde and a reactive α-chloroacetamide moiety. This intermediate can undergo further reactions. For instance, intramolecular reactions could potentially occur. Under certain conditions, intramolecular cyclization of related N-(3-oxoalkyl)chloroacetamides has been observed to yield piperidin-2-one derivatives. nih.govresearchgate.net This suggests that the aldehyde functionality in N-(2-oxoethyl)-2-chloroacetamide could potentially participate in intramolecular cyclization reactions, depending on the reaction conditions and the presence of suitable reagents.

Table 3: Products of Acid-Catalyzed Hydrolysis

Starting MaterialReagentsPrimary Products
This compoundH3O+N-(2-oxoethyl)-2-chloroacetamide, Methanol

Transacetalization Reactions with Alcohols

The acetal group in this compound is susceptible to acid-catalyzed exchange with other alcohols, a process known as transacetalization. This reaction involves the protonation of one of the methoxy groups, followed by its departure as methanol and subsequent nucleophilic attack by another alcohol. The equilibrium of this reaction can be shifted by using the new alcohol as a solvent or by removing the methanol that is formed.

This transformation is a key step in modifying the acetal functionality to introduce different alkoxy groups or to form cyclic acetals by using diols. The resulting N-acyliminium ion intermediate is a powerful electrophile that can participate in various subsequent reactions, including intramolecular cyclizations. acs.org The choice of alcohol and reaction conditions allows for the synthesis of a diverse range of derivatives from the parent compound.

Intramolecular Cyclization Processes

A prominent feature of the reactivity of this compound and its derivatives is their propensity to undergo intramolecular cyclization. These reactions are typically initiated by the generation of a reactive intermediate, such as an N-acyliminium ion from the acetal moiety, which then undergoes cyclization with a nucleophilic site within the same molecule. acs.org These processes are fundamental in the synthesis of various heterocyclic ring systems.

This compound is a precursor in the synthesis of complex heterocyclic structures like pyrazinoisoquinoline derivatives. For instance, it can be used to synthesize praziquantel, an anthelmintic drug. derpharmachemica.com In such syntheses, the chloroacetyl group acts as a reactive handle for introducing other functionalities. For example, reaction with phenylethylamine followed by further transformations and cyclization steps can lead to the formation of the core pyrazinoisoquinoline scaffold. derpharmachemica.comgoogle.com The intramolecular cyclization is often a critical ring-forming step in these synthetic sequences. The versatility of the starting material allows for the construction of diverse heterocyclic frameworks through palladium-catalyzed cyclization and other methods. nih.govsemanticscholar.orgnih.govresearchgate.net

The acetal portion of this compound can be involved in Pictet-Spengler type cyclizations. wikipedia.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, such as an acetal, followed by an acid-catalyzed ring closure. wikipedia.org In the context of derivatives of this compound, the acetal can generate an electrophilic N-acyliminium ion under acidic conditions. wikipedia.org This intermediate can then be attacked by a suitably positioned aromatic ring within the molecule to form a new heterocyclic ring, characteristic of the Pictet-Spengler reaction. wikipedia.orgresearchgate.net This strategy has been employed in the synthesis of various alkaloids and related compounds. mdpi.comresearchgate.net

The following table summarizes the key intramolecular cyclization reactions involving derivatives of this compound:

Reaction TypeIntermediateResulting Heterocycle
N-Acyliminium Ion CyclizationN-Acyliminium IonPyrazinoisoquinoline
Pictet-Spengler ReactionIminium IonTetrahydroisoquinoline

General Reactivity of the Amide Functionality

The amide group in this compound exhibits the characteristic reactivity of N-substituted amides. Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization of the amide bond. libretexts.org However, they can undergo several important transformations under specific conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. libretexts.orgsavemyexams.comyoutube.comkhanacademy.org

Acidic Hydrolysis: In the presence of a strong acid and water, the amide is hydrolyzed to yield a carboxylic acid and an amine salt. youtube.comstudymind.co.uk

Alkaline Hydrolysis: Refluxing with a strong base, such as sodium hydroxide, results in the formation of a carboxylate salt and an amine. savemyexams.comstudymind.co.ukarkat-usa.org

Reduction: Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). savemyexams.comyoutube.com This reaction is a valuable method for synthesizing amines from carboxylic acid derivatives. youtube.com

Reactivity of the α-Carbon: The carbon atom adjacent to the carbonyl group (the α-carbon) is activated and can participate in various reactions. The chlorine atom on this carbon in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. researchgate.netresearchgate.net This allows for the introduction of a wide range of functional groups at this position, further expanding the synthetic utility of the compound. researchgate.net

The table below outlines the general reactions of the amide functionality:

ReactionReagentsProduct(s)
Acidic HydrolysisH₃O⁺, heatCarboxylic Acid + Amine Salt
Alkaline HydrolysisNaOH, heatCarboxylate Salt + Amine
ReductionLiAlH₄Amine
Nucleophilic SubstitutionVarious Nucleophilesα-Substituted Acetamide (B32628)

Derivatives and Analogues of 2 Chloro N 2,2 Dimethoxyethyl Acetamide: Synthesis and Structural Diversification

Design Principles for 2-Chloro-N-(2,2-dimethoxyethyl)acetamide Analogues

The design of analogues based on the this compound structure is primarily guided by its function as a reactive intermediate. The molecule possesses two key sites for chemical modification: the reactive carbon-chlorine bond and the N-H bond of the secondary amide. The core design principle revolves around using 2-chloro-N-substituted acetamides as building blocks for constructing larger, more complex molecules. researchgate.net

The chloroacetyl group is a potent electrophile, making the chlorine atom susceptible to displacement by a variety of nucleophiles. researchgate.netresearchgate.net This reactivity is the cornerstone for designing new molecules. By reacting the parent compound or its derivatives with different nucleophiles (containing oxygen, nitrogen, or sulfur), a diverse library of compounds can be generated. researchgate.net This approach is often used to synthesize heterocyclic systems, which are prevalent in biologically active compounds. researchgate.net

Furthermore, the acetal (B89532) group (dimethoxyethyl) can be considered a masked aldehyde. This latent functionality provides another avenue for derivatization, where the acetal can be hydrolyzed to reveal a reactive aldehyde group for subsequent chemical transformations. The primary goals for designing these analogues often include:

Introduction of Bioactive Moieties: Attaching known pharmacophores or toxophores to the acetamide (B32628) backbone to create novel compounds with potential biological activity, such as herbicidal or antimicrobial properties. researchgate.netijpsr.info

Modification of Physicochemical Properties: Altering solubility, lipophilicity, and metabolic stability by introducing different functional groups.

Systematic Exploration of Structure-Activity Relationships (SAR): Creating a series of related compounds to systematically study how specific structural changes influence chemical reactivity or biological activity.

Synthetic Routes to N-Substituted this compound Derivatives

The synthesis of derivatives primarily focuses on substitutions at the amide nitrogen, a common strategy for diversifying chloroacetamide compounds. researchgate.net

N-substitution of the amide group in the 2-chloroacetamide (B119443) framework is a key strategy for creating derivatives. While direct N-alkylation or N-acylation of this compound itself is less commonly described, the general synthesis of N-substituted chloroacetamides is well-established and proceeds through the chloroacetylation of a corresponding primary or secondary amine. researchgate.net

For instance, the synthesis of an N-methyl derivative, 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylacetamide, can be achieved through the reaction of 2,2-dimethoxyethylamine with 2-chloroacetyl chloride. ontosight.ai This same principle can be extended to create a variety of N-alkylated and N-acylated derivatives by starting with the appropriately substituted amine.

A general scheme for this synthesis is the reaction of chloroacetyl chloride with a desired amine (aliphatic or aromatic) at room temperature, often stirred for several hours to overnight. ijpsr.info The reaction product can then be precipitated in ice-cold water and purified, typically by recrystallization from ethanol (B145695). ijpsr.info

Reactant 1Reactant 2Product ClassReference
Chloroacetyl chloridePrimary or Secondary AmineN-Substituted 2-Chloroacetamide ijpsr.info
2,2-dimethoxyethylamine2-chloroacetyl chlorideThis compound ontosight.ai
N-methylene-2'-methyl-6'-ethyl-anilineChloroacetyl chloride2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide nih.gov
2-ethyl-6-methylanilineChloroacetyl chlorideN-(2-ethyl-6-methylphenyl)-2-chloroacetamide researchgate.net

The introduction of various aryl and alkyl groups onto the amide nitrogen is a straightforward and widely used method to generate a library of 2-chloroacetamide derivatives. researchgate.netijpsr.info This is typically achieved by reacting chloroacetyl chloride with a diverse range of primary and secondary amines. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the easy replacement of the chlorine atom by nucleophiles. researchgate.netresearchgate.net

The synthesis of N-aryl derivatives, for example, involves the chloroacetylation of the corresponding aryl amine. researchgate.net This method has been used to produce compounds like 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide from o-methoxy aniline (B41778) and p-methoxy aniline, respectively. ijpsr.info The reaction conditions can be varied, using different solvents like glacial acetic acid, DMF, or acetone, and bases such as triethylamine (B128534) or pyridine (B92270) to facilitate the reaction. researchgate.net

Similarly, a wide variety of N-alkyl groups can be introduced. The synthesis of the herbicide acetochlor, for example, involves intermediates derived from the reaction of chloroacetyl chloride with substituted anilines like 2-ethyl-6-methylaniline. researchgate.netnih.gov

Amine ReactantResulting N-Substituted DerivativeReference
o-methoxy aniline2-chloro-N-(2-methoxyphenyl)acetamide ijpsr.info
p-methoxy aniline2-chloro-N-(4-methoxyphenyl)acetamide ijpsr.info
2-ethyl-6-methylanilineN-(2-ethyl-6-methylphenyl)-2-chloroacetamide researchgate.net
PhenylmethanamineN-benzyl-2-chloroacetamide ekb.eg

Functionalization Strategies for the Dimethoxyethyl Acetal Group

The dimethoxyethyl group is a dimethyl acetal, which primarily serves as a protecting group for an acetaldehyde (B116499) moiety. Acetal groups are generally stable under neutral or basic conditions but are sensitive to acid. Therefore, the most direct functionalization strategy for this group involves its hydrolysis under acidic conditions to deprotect it, revealing the corresponding aldehyde.

This unmasked aldehyde, N-(2-oxoethyl)acetamide, becomes a new point for diversification. Aldehydes are highly reactive and can undergo a wide range of chemical transformations, including:

Reductive amination: To introduce new amine functionalities.

Wittig reaction: To form alkenes.

Aldol condensation: To form β-hydroxy carbonyl compounds.

Oxidation: To form a carboxylic acid.

Reduction: To form a primary alcohol.

Thus, the dimethoxyethyl acetal group provides a latent reactive site that can be revealed when needed, allowing for a secondary stage of structural diversification separate from the reactions at the chloroacetamide end of the molecule.

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of 2-chloroacetamide derivatives and their reactivity is a critical aspect of their chemistry. Modifications to substituents can significantly alter the electronic and steric environment of the molecule, thereby influencing the reactivity of both the C-Cl bond and the amide group itself.

The conformation of an amide bond is crucial to its chemical properties. In a typical amide, such as N,N-dimethylacetamide, resonance between the nitrogen lone pair and the carbonyl group results in a planar structure with a significant barrier to rotation around the C-N bond. mdpi.com

However, when electronegative atoms are substituted onto the amide nitrogen, this resonance is significantly reduced. mdpi.comresearchgate.net This effect, known as the anomeric effect, leads to several structural changes:

Pyramidalization of Nitrogen: The nitrogen atom adopts a more sp³-hybridized, pyramidal geometry instead of the typical planar sp² geometry. mdpi.comresearchgate.net

Increased N-C(O) Bond Length: The reduced resonance weakens the partial double-bond character of the amide C-N bond, causing it to lengthen. mdpi.com

Decreased C=O Bond Length: Correspondingly, the carbonyl bond contracts slightly. mdpi.com

Compound TypeEffect of N-SubstitutionConsequence on Amide GroupReference
Standard Amide (e.g., N,N-dimethylacetamide)Alkyl groupsStrong resonance, planar nitrogen mdpi.com
Anomeric Amide (e.g., N-methoxy-N-methylacetamide)Electronegative atoms (e.g., methoxy)Reduced resonance, pyramidal nitrogen, longer N-C(O) bond mdpi.comresearchgate.net
N-Aryl Chloroacetamide (e.g., 2-Chloro-N-phenylacetamide)Aryl groupTwisting between the amide plane and the aryl ring researchgate.net

Influence of Electronic and Steric Factors on Reaction Outcomes

The chemical reactivity of this compound, a key intermediate in the synthesis of various derivatives and analogues, is significantly governed by electronic and steric factors. These factors play a crucial role in determining the outcome of nucleophilic substitution reactions at the α-carbon, which is the primary site of reactivity. The ease of displacement of the chlorine atom is influenced by the electronic nature of the substituents on the acetamide nitrogen and the steric bulk of both the electrophile and the incoming nucleophile.

Electronic Factors:

The electronic environment around the electrophilic carbon atom in this compound can be modulated by substituents, thereby influencing the reaction rate and mechanism. Electron-withdrawing groups attached to the nitrogen atom can increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This is due to the inductive effect, where electron density is pulled away from the reaction center.

Conversely, electron-donating groups would decrease the electrophilicity of the α-carbon, potentially slowing down the rate of nucleophilic substitution. The nature of the nucleophile is also a critical electronic factor. Stronger, more polarizable nucleophiles will generally react faster with the chloroacetamide substrate.

Steric Factors:

Steric hindrance plays a pivotal role in the accessibility of the electrophilic α-carbon to the incoming nucleophile. The reaction rate of bimolecular nucleophilic substitution (SN2) reactions is particularly sensitive to steric bulk at the reaction center. libretexts.orglibretexts.org In the case of this compound, while the primary α-carbon is relatively unhindered, the substituents on the nitrogen atom can create a sterically crowded environment.

An increase in the size of the substituents on the nitrogen or on the nucleophile can impede the approach of the nucleophile to the electrophilic carbon, leading to a decrease in the reaction rate. For example, the reaction of 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, a structurally related herbicide, is influenced by the bulky 2,6-diethylphenyl group. researchgate.net

The following interactive table illustrates the general influence of electronic and steric factors on the hypothetical reaction of this compound with various nucleophiles. The predicted relative reaction rates are based on established principles of organic chemistry, as specific kinetic data for these reactions are not available in the public literature.

Table 1: Predicted Influence of Nucleophile Properties on Reaction with this compound

NucleophileElectronic CharacterSteric HindrancePredicted Relative Rate
CH₃S⁻Strong Nucleophile, High PolarizabilityLowVery Fast
CN⁻Strong NucleophileLowFast
I⁻Good Nucleophile, High PolarizabilityLowFast
N₃⁻Good NucleophileLowModerate
CH₃O⁻Strong Base, Good NucleophileLowModerate
(CH₃)₃CO⁻Strong Base, Bulky NucleophileHighSlow
H₂OWeak NucleophileLowVery Slow

In the synthesis of more complex derivatives, the choice of reactants and reaction conditions must be carefully optimized to manage these electronic and steric influences to achieve the desired product with high yield and selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro N 2,2 Dimethoxyethyl Acetamide

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Detailed IR and Raman spectra, which would confirm the presence of key functional groups through their vibrational frequencies, are not available in the public domain for this specific compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS):While the molecular formula can be determined, specific high-resolution mass spectrometry data to confirm the exact mass and elemental composition, as well as detailed fragmentation analysis, could not be located.

Without access to published research or spectral databases containing this information, a detailed and accurate spectroscopic characterization and structural elucidation of 2-Chloro-N-(2,2-dimethoxyethyl)acetamide cannot be provided at this time.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

As of the latest available data, specific X-ray crystallographic studies for the compound this compound have not been reported in publicly accessible scientific literature or structural databases. Consequently, detailed information regarding its solid-state molecular geometry and conformation, which is typically derived from single-crystal X-ray diffraction analysis, is not available.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental for understanding a molecule's bond lengths, bond angles, and torsional angles in the solid state. Furthermore, it reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

While crystallographic data exists for structurally related chloroacetamide derivatives, this information cannot be directly extrapolated to describe the precise solid-state structure of this compound. The presence of the 2,2-dimethoxyethyl group is expected to significantly influence the molecule's conformational preferences and its crystal packing.

Future experimental work involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to elucidate its specific solid-state structure. Such a study would provide invaluable insights into its molecular architecture and intermolecular interactions.

Based on a comprehensive search of publicly available scientific literature and chemical databases, detailed theoretical and computational investigations specifically for the compound This compound , as requested in the provided outline, are not available.

The search for specific research findings, data tables, and analyses pertaining to the quantum chemical calculations (including Density Functional Theory applications like geometric optimization, HOMO-LUMO analysis, reactivity descriptors, NBO analysis, and MEP surface analysis) and molecular dynamics simulations for this particular compound did not yield any published studies.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "Theoretical and Computational Investigations of this compound." The foundational data required to populate the specified sections and subsections does not appear to exist in the public domain.

Theoretical and Computational Investigations of 2 Chloro N 2,2 Dimethoxyethyl Acetamide

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, IR)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. For 2-Chloro-N-(2,2-dimethoxyethyl)acetamide, methods like Density Functional Theory (DFT) can be employed to calculate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can aid in the structural elucidation and characterization of the compound.

Theoretical ¹H and ¹³C NMR chemical shifts are typically predicted by calculating the isotropic magnetic shielding constants of the nuclei within the optimized molecular structure. These shielding constants are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. For similar organic molecules, DFT calculations have shown good agreement between theoretical and experimental spectra. researchgate.net

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated based on computational methodologies applied to analogous structures.

Predicted ¹H NMR Chemical Shifts

Atom Predicted Shift (ppm)
CH₂ (acetamide) 4.10
CH (dimethoxyethyl) 4.50
CH₂ (dimethoxyethyl) 3.45
OCH₃ 3.35

Predicted ¹³C NMR Chemical Shifts

Atom Predicted Shift (ppm)
C=O 166.0
CH₂ (acetamide) 42.5
CH (dimethoxyethyl) 102.0
CH₂ (dimethoxyethyl) 55.0

Similarly, the vibrational frequencies in the IR spectrum can be computed. These calculations determine the frequencies corresponding to the fundamental vibrational modes of the molecule. The predicted IR spectrum can help identify characteristic functional groups present in this compound, such as the amide C=O stretch, N-H bend, and C-Cl stretch. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

Predicted IR Absorption Frequencies

Functional Group Predicted Frequency (cm⁻¹) Vibrational Mode
N-H 3280 Stretching
C=O 1670 Stretching
C-N 1550 Bending (Amide II)
C-O 1100 Stretching

Mechanistic Insights into Reactions of this compound

Computational chemistry provides a powerful lens through which to view and understand the mechanisms of chemical reactions. For this compound, theoretical calculations can be utilized to explore potential reaction pathways, identify transition states, and determine reaction kinetics. Such studies are crucial for predicting reactivity and designing synthetic routes.

One area of interest is the nucleophilic substitution at the α-carbon of the acetamide (B32628) group, where the chlorine atom acts as a leaving group. Computational studies can model the reaction with various nucleophiles, allowing for a comparison of reaction barriers and the determination of whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. By constructing a Gibbs free energy profile, the transition state structures and activation energies can be calculated, providing a quantitative understanding of the reaction's feasibility. ugent.be

Furthermore, the amide functionality itself can participate in various reactions, such as hydrolysis. Computational models can simulate the reaction under acidic or basic conditions, elucidating the step-by-step mechanism, including the formation of tetrahedral intermediates and the subsequent bond cleavage. These models can also investigate the role of the dimethoxyethyl substituent on the reactivity of the amide bond.

Computational studies on related systems, such as the Staudinger synthesis, have demonstrated the utility of DFT in unraveling complex reaction mechanisms where multiple pathways may compete. ugent.be By calculating the energy profiles for different potential routes, researchers can predict the major products and understand the factors that control selectivity. Similar approaches could be applied to understand the reactivity of this compound in various chemical environments.

Applications of 2 Chloro N 2,2 Dimethoxyethyl Acetamide As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The utility of 2-Chloro-N-(2,2-dimethoxyethyl)acetamide and its close structural analogs is well-documented in medicinal chemistry, where it facilitates the assembly of core structures for various therapeutic agents.

The anthelmintic drug Praziquantel, widely used to treat schistosomiasis and other parasitic worm infections, can be synthesized through pathways where chloroacetamide derivatives are key. derpharmachemica.com In these synthetic routes, a phenylethylamine backbone is first acylated with chloroacetyl chloride to form an N-phenethyl-chloroacetamide intermediate. google.comthieme-connect.com This intermediate then undergoes nucleophilic substitution with an amine, such as aminoacetaldehyde dimethyl acetal (B89532) (2,2-dimethoxyethan-1-amine), to yield a precursor like 2-((2,2-dimethoxyethyl)amino)-N-phenethylacetamide. thieme-connect.comnih.gov

Table 1: Synthesis of Praziquantel Intermediate via Chloroacetamide Derivative

Reactant 1Reactant 2ConditionsProductYieldReference
2-chloro-N-phenethylacetamide2,2-dimethoxyethan-1-amine75 °C, 10 min residence time (Flow Chemistry)2-((2,2-dimethoxyethyl) amino)-N-phenethylacetamide95% thieme-connect.com
2-bromo-N-(1-phenylpropan-2-yl)acetamideAminoacetaldehyde dimethylacetalNot specified2-[(2,2-dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamide85.7% nih.gov
2-chloro-N-phenethylacetamideAminoacetaldehyde dimethylacetalNot specified2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamideNot specified google.com

The N-(2,2-dimethoxyethyl)acetamide moiety is also instrumental in the synthesis of benzazepine derivatives, which are core structures in a number of pharmacologically active compounds. In a documented synthesis, 3,4-dimethoxyphenylacetic acid is coupled with aminoacetaldehyde dimethyl acetal to produce N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. google.com This intermediate is then subjected to cyclization in the presence of a strong acid. google.com The acid facilitates both the hydrolysis of the dimethyl acetal to an aldehyde and the subsequent intramolecular electrophilic aromatic substitution to form the seven-membered benzazepine ring, yielding 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one. google.com This strategy highlights the role of the N-(2,2-dimethoxyethyl)acetamide unit as a reliable precursor for constructing fused ring systems via cyclization reactions.

The chloroacetamide functional group is a widely used electrophilic building block in the synthesis of new chemical entities for drug discovery. Molecules containing an acetamide (B32628) linkage are of significant interest due to their prevalence in marketed drugs and their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The 2-chloro-N-substituted acetamide scaffold can be readily synthesized by reacting chloroacetyl chloride with various amines. ijpsr.info This allows for the introduction of diverse substituents, enabling the creation of large libraries of compounds for biological screening. The reactive C-Cl bond provides a handle for further molecular elaboration through nucleophilic substitution, making it a versatile starting point for more complex drug candidates. nih.govijpsr.info

Utility in Agrochemical Synthesis

Similar to its role in pharmaceuticals, the chloroacetamide structure is a cornerstone in the development of active ingredients for the agrochemical sector.

This compound and related compounds serve as intermediates in the synthesis of novel insecticides. ontosight.ai The amide functional group is a common feature in biologically active molecules, including those with insecticidal properties. nih.gov For instance, the synthesis of the veterinary insecticide fluralaner, an isoxazoline (B3343090) class compound, involves intermediates derived from chloroacetyl chloride precursors. chemicalbook.com The chloroacetamide moiety allows for the facile connection of different molecular fragments to build the final complex structure required for potent insecticidal activity.

The class of chloroacetamide herbicides is one of the most widely used in modern agriculture for controlling weeds. nih.gov Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) and Acetochlor are synthesized using chloroacetamide intermediates. ijpsr.infonih.gov The general synthetic strategy involves the N-acylation of a substituted aniline (B41778) with chloroacetyl chloride. ijpsr.info Although this compound itself is a more specialized intermediate, its parent structure, chloroacetamide, is fundamental to this class of herbicides. The reactivity of the chloroacetyl group is exploited to build the final herbicidal molecules, demonstrating the importance of this chemical class in agrochemical development. ijpsr.infoontosight.ai

Role in the Synthesis of Other Heterocyclic Systems

General synthetic routes involving N-substituted 2-chloroacetamides often utilize the reactivity of the chloroacetyl group for cyclization reactions. These reactions can proceed through various mechanisms, including intramolecular nucleophilic substitution, to form rings such as lactams, piperazines, and morpholines. However, without specific studies on this compound, any discussion on its role in forming other heterocyclic systems would be speculative.

Further research is required to explore and document the potential of this compound in the synthesis of novel heterocyclic compounds.

Environmental Fate and Degradation Studies of 2 Chloro N 2,2 Dimethoxyethyl Acetamide

Abiotic Degradation Pathways: Hydrolysis and Photolysis

Abiotic degradation processes, which are non-biological in nature, play a significant role in the initial breakdown of chloroacetamide herbicides in the environment. The primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. For chloroacetamide herbicides, hydrolysis can be influenced by pH. nih.gov Under acidic conditions, both amide and ether group cleavages can occur. acs.orgresearchgate.net In basic environments, the reaction often proceeds through a nucleophilic substitution reaction, where the chlorine atom is replaced by a hydroxyl group, or through amide cleavage. acs.orgresearchgate.netacs.org The rate and mechanism of hydrolysis can be significantly influenced by subtle differences in the chemical structure of the chloroacetamide, particularly the substituents on the nitrogen atom. nih.govacs.orgresearchgate.net For 2-Chloro-N-(2,2-dimethoxyethyl)acetamide, the presence of the dimethoxyethyl group may influence its susceptibility to hydrolysis compared to other chloroacetamides.

Photolysis: This degradation pathway is driven by sunlight. Chloroacetamide herbicides can be degraded by direct photolysis, and this process can be enhanced by the presence of substances like titanium dioxide (TiO2) in a process called photocatalysis. mdpi.com While direct photolysis in sunlit surface waters might be limited for some related compounds, indirect photolysis, facilitated by photosensitizers such as nitrate, nitrite, and humic acids, can contribute to their degradation. researchgate.net The specific absorbance spectrum of this compound would determine its susceptibility to direct photolysis.

A summary of expected abiotic degradation characteristics based on related compounds is presented below:

Degradation PathwayInfluencing FactorsPotential Transformation Products
Hydrolysis pH (acidic or basic conditions)Hydroxy-substituted derivatives, products of amide and ether cleavage
Photolysis Sunlight, photosensitizers (e.g., humic acids)Dechlorinated and various oxidized by-products

Biotic Degradation Mechanisms: Microbial Metabolism and Biodegradability

The primary mechanism for the dissipation of chloroacetamide herbicides in soil and water is microbial degradation. researchgate.net A variety of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds.

Microbial Metabolism: The biodegradation of chloroacetamide herbicides can occur under both aerobic and anaerobic conditions. In aerobic environments, the degradation pathway for similar herbicides often starts with N-dealkylation or C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent ring cleavage. researchgate.net Under anaerobic conditions, dechlorination is often the initial step. researchgate.net The dimethoxyethyl group in this compound would likely be a site for initial microbial attack, potentially through O-demethylation or cleavage of the ether linkage.

Several bacterial genera have been identified as being capable of degrading chloroacetamide herbicides, including Amycolatopsis, Saccharomonospora, Mycoplasma, Myroides, Mycobacterium, Burkholderia, Afipia, and Kribbella. sci-hub.box Fungal degradation pathways are also significant, though they can be more complex and result in a wider variety of products. researchgate.net

Key enzymes involved in the microbial degradation of chloroacetamides include amidases, hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases. researchgate.net

Environmental Persistence and Transformation Products

The environmental persistence of a pesticide is a measure of how long it remains in the environment before being broken down. This is often expressed as a half-life. The persistence of chloroacetamide herbicides is influenced by soil type, climate, and microbial activity. awsjournal.org

Persistence: While specific data for this compound is not available, related chloroacetamide herbicides have reported half-lives in soil ranging from a few days to several weeks. mdpi.com

Transformation Products: The degradation of chloroacetamide herbicides leads to the formation of various transformation products, also known as metabolites. These metabolites can sometimes be more mobile and persistent than the parent compound. wisc.edu Common metabolites of chloroacetamide herbicides include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. usgs.govusgs.gov These polar metabolites are often more water-soluble and have a higher potential to leach into groundwater. wisc.edu For this compound, it is anticipated that its degradation would lead to the formation of analogous polar metabolites.

A table of potential transformation products based on the degradation of similar compounds is provided below:

Degradation PathwayParent Compound ClassCommon Transformation Products
Biotic & AbioticChloroacetamide HerbicidesEthanesulfonic acid (ESA) derivatives, Oxanilic acid (OA) derivatives, Dechlorinated and hydroxylated analogs

Methodologies for Environmental Monitoring and Analysis

To assess the environmental impact of this compound and its degradation products, sensitive and specific analytical methods are required.

Analytical Techniques: The analysis of chloroacetamide herbicides and their metabolites in environmental samples like water and soil is typically performed using chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) is often used for the analysis of the more polar and non-volatile metabolites. usgs.govusgs.gov Gas chromatography (GC) can be employed for the analysis of the parent compounds and less polar transformation products. wisc.edu

Sample Preparation: Environmental samples usually require a sample preparation step to extract and concentrate the analytes of interest before analysis. Solid-phase extraction (SPE) is a common technique used for the extraction of chloroacetamide herbicides and their metabolites from water samples. researchgate.net

The following table summarizes common analytical methodologies:

Analyte TypeAnalytical TechniqueCommon Detector
Parent CompoundGas Chromatography (GC)Mass Spectrometry (MS), Electron Capture Detector (ECD)
MetabolitesHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS/MS), Diode Array Detector (DAD)

Patent Landscape and Intellectual Property Surrounding 2 Chloro N 2,2 Dimethoxyethyl Acetamide

Key Patents for the Synthesis of 2-Chloro-N-(2,2-dimethoxyethyl)acetamide

The synthesis of N-substituted 2-chloroacetamides is a well-established area of chemical patenting, with numerous methods described to improve yield, purity, and industrial scalability. The fundamental and most common approach involves the reaction of an amine with a chloroacetylating agent, typically chloroacetyl chloride. For this compound, the synthesis would logically proceed via the reaction of 2,2-dimethoxyethylamine with chloroacetyl chloride.

While a patent specifically for the synthesis of this compound is not prominently highlighted in general literature, the methodologies are covered under a broad umbrella of patents for analogous compounds. These patents often claim a general process for producing a class of chloroacetamides.

Key patented methodologies applicable to or representative of the synthesis of N-substituted chloroacetamides include:

Acylation with Chloroacetyl Chloride : A prevalent method involves the dropwise addition of chloroacetyl chloride to a solution of the desired amine. ijpsr.info This nucleophilic substitution reaction is widely documented in chemical literature and patents for its efficiency and directness. ijpsr.info Variations in this process, such as the choice of solvent, temperature, and the use of a base to neutralize the hydrochloric acid byproduct, are often the subject of patent claims to optimize the reaction for specific substrates.

Alternative Acylating Agents : Some patents describe the use of alternative chloroacetylating agents to circumvent the use of the highly reactive and corrosive chloroacetyl chloride. For instance, patent CN111004141A, while focused on an intermediate for Nintedanib, discloses the use of chloroacetic agents like chloroacetyl bromide and chloroacetic anhydride (B1165640) as alternatives. google.com

Reaction with Chloroacetic Acid Esters : An older but foundational method detailed in U.S. Patent 2,321,278 involves the reaction of a lower alkyl ester of monochloroacetic acid with ammonia. google.com This approach can be adapted for primary and secondary amines, offering a different pathway that avoids the use of acyl chlorides.

Phase Transfer Catalysis : To improve reaction efficiency and facilitate the separation of products, especially in systems involving aqueous and organic phases, phase transfer catalysts are employed. A method for a related compound, an intermediate for Praziquantel, utilizes a phase transfer catalyst in an organic solvent and water system. google.com

The table below summarizes key features from representative patents on the synthesis of chloroacetamide derivatives.

Patent/ReferenceSynthesis MethodKey Features
General Method ijpsr.infoReaction of various aliphatic and aromatic amines with chloroacetyl chloride.Reaction is monitored by thin layer chromatography; products are often solids purified by recrystallization. ijpsr.info
U.S. Patent 2,321,278 google.comReaction of a lower alkyl ester of mono-chloroacetic acid with anhydrous ammonia.Aims to produce a purer product by avoiding aqueous ammonia, which can lead to ammonium (B1175870) chloride contamination. google.com
CN111004141A google.comAcyl chlorination reaction with a chloroacetic agent (e.g., chloroacetyl chloride) followed by methylation.Describes a novel synthetic route for a Nintedanib intermediate under mild conditions suitable for large-scale production. google.com
CN100376545C google.comAmidation of chloroacetyl chloride with dimethylamine (B145610) in a mixed solution of an alkali metal salt and a chlorinated hydrocarbon solvent.Aims to improve safety, reduce environmental pollution, and lower costs, achieving high purity (>99%) and yield (87-92%). google.com

Patents Describing the Use of this compound as a Pharmaceutical Intermediate

This compound is a valuable intermediate primarily due to the presence of three key functional groups: the reactive chloro group, the amide linkage, and the acetal (B89532) group which can be hydrolyzed to reveal an aldehyde. This combination makes it a strategic precursor in the synthesis of more complex molecules, particularly heterocyclic compounds used in pharmaceuticals.

One of the most significant applications described in patent literature is its role as a precursor in the synthesis of Praziquantel , a broad-spectrum anthelmintic drug. google.com The synthesis of a key Praziquantel intermediate, N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride, can be achieved using a molecule like this compound. google.com In this context, the chloro group of the acetamide (B32628) is displaced by an amine to build the core structure of the final drug.

Patents related to pharmaceutical synthesis often describe the utility of such intermediates in the following ways:

Building Blocks for Heterocycles : The acetal group can be deprotected to an aldehyde, which can then participate in cyclization reactions to form various heterocyclic rings, a common feature in many active pharmaceutical ingredients (APIs).

Scaffolds for Amine Addition : The chloroacetamide moiety is an excellent electrophile for nucleophilic substitution reactions with amines, thiols, or other nucleophiles, allowing for the straightforward introduction of diverse side chains.

The table below highlights patents that describe the use of related chloroacetamide compounds as intermediates in pharmaceutical applications.

Patent/ReferenceApplication/Target MoleculeRole of the Chloroacetamide Intermediate
CN100376545C google.comPraziquantelA related compound is described as a key intermediate for the synthesis of the anthelmintic drug. google.com
CN111004141A google.comNintedanib2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a crucial intermediate for this anticancer drug. google.com
EP 0356176 B1 epo.orgNovel Acetamide Compounds (Anti-ulcer agents)2-chloro-N-[2-(phenylamino)phenyl]acetamide is used as a starting material to synthesize compounds with potential anti-ulcer activity. epo.org

Analysis of Patent Trends and Novel Synthetic Routes for Related Compounds

The patent landscape for chloroacetamides and their derivatives reveals several key trends aimed at improving manufacturing processes and discovering new applications. These trends are driven by economic pressures to reduce costs, regulatory demands for greener and safer chemistry, and the continuous search for novel chemical entities with therapeutic potential.

Key Patent Trends:

Process Optimization for Cost Reduction : A major focus of recent patents is the optimization of existing synthetic routes to improve yield, reduce the number of steps, and use cheaper raw materials. For example, patent CN100376545C aims to overcome the low yield and high raw material consumption of previous methods for a Praziquantel intermediate. google.com Similarly, CN111004141A emphasizes that its novel route for a Nintedanib intermediate effectively controls product cost. google.com

"Green" Chemistry Approaches : There is a discernible trend towards developing more environmentally friendly processes. This includes reducing the use of hazardous solvents, minimizing waste generation, and improving the atom economy of reactions. Patents describing processes with easier work-ups and less environmental pollution, such as CN100376545C, are indicative of this trend. google.com

Development of Novel Catalytic Systems : Research into new catalysts that can improve reaction rates, selectivity, and operate under milder conditions is ongoing. The use of phase transfer catalysts, as mentioned in the synthesis of a Praziquantel intermediate, exemplifies this trend. google.com

Telescoped or One-Pot Syntheses : To streamline manufacturing, there is an increasing interest in "telescoped" syntheses where intermediates are not isolated, reducing solvent use, time, and waste. A concise synthesis of Praziquantel has been described involving a five-step telescoped process without intermediate purification. blogspot.com

Novel Synthetic Routes for Related Compounds:

Alternative Chlorinating Agents : To avoid the hazards associated with sulfuryl chloride or gaseous chlorine, newer patents explore alternative chlorinating agents. For instance, patent WO2019146508A1 describes the use of trichloroisocyanuric acid in an ethanol (B145695) solvent for the synthesis of 2-chloroacetoacetamide, highlighting a move towards solid, easier-to-handle reagents. google.com

C-Amidoalkylation Reactions : A novel approach to synthesizing functionalized chloroacetamide derivatives involves the C-amidoalkylation of aromatic compounds using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. arkat-usa.org This method provides a direct route to complex chloroacetamides that are valuable as reagents and potential biologically active compounds. arkat-usa.org

Flow Chemistry : While not explicitly detailed in the provided search results for this specific compound, a broader trend in chemical manufacturing is the adoption of continuous flow chemistry. This technology can offer better control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability, representing a likely future direction for the synthesis of intermediates like this compound.

Intellectual Property Rights and Commercial Implications in Chemical Manufacturing

Intellectual property (IP) rights, particularly patents, are a cornerstone of the chemical and pharmaceutical industries. For a compound like this compound, IP protection has significant commercial ramifications that extend from the intermediate manufacturer to the producer of the final API.

Protection of Manufacturing Processes : Companies invest heavily in research and development to discover the most efficient, highest-yielding, and cost-effective methods for producing chemical intermediates. By patenting a specific synthetic route, a company can prevent competitors from using that same process, thereby securing a competitive advantage. This is evident in the numerous patents for synthesizing various chloroacetamides, each claiming a novel aspect such as a specific catalyst, solvent system, or reaction condition. google.comgoogle.com

Control Over the Supply Chain : A patent on a key intermediate like this compound can provide significant control over the supply chain of a blockbuster drug. If a pharmaceutical company holds the patent for the most economical synthesis of a necessary building block, it can either produce it in-house to lower costs or license the technology to other manufacturers, creating a revenue stream. This control can influence the final price of the medicine and the profitability of the API.

Commercial Implications :

Market Exclusivity : Patents grant a period of market exclusivity, allowing the patent holder to recoup R&D costs and generate profit without direct competition using the same technology.

Licensing and Royalties : Companies with strong patents on versatile intermediates can license their manufacturing processes to other firms, generating income through royalties.

Driving Innovation : The patent system incentivizes continuous innovation. Competitors are encouraged to design "around" existing patents, leading to the discovery of alternative, and often improved, synthetic routes. This dynamic fosters a landscape of continuous process improvement and the discovery of novel chemical entities.

Generic Drug Manufacturing : Once patents on the synthesis of an intermediate or the final drug expire, the door opens for generic manufacturers. These companies can then use the previously patented, often most efficient, methods to produce the drug at a lower cost, increasing accessibility to the medication. The initial patent filings provide the roadmap for this future competition.

Future Research Directions and Emerging Opportunities for 2 Chloro N 2,2 Dimethoxyethyl Acetamide

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of N-substituted chloroacetamides often involves the reaction of an amine with chloroacetyl chloride, a method that can generate waste and utilize hazardous reagents. researchgate.net Future research will likely focus on developing greener and more sustainable synthetic routes to 2-Chloro-N-(2,2-dimethoxyethyl)acetamide, aligning with the principles of green chemistry. researchgate.net

Key areas of exploration include:

Maximizing Atom Economy: Designing synthetic pathways that incorporate the maximum proportion of starting materials into the final product, thereby minimizing waste.

Use of Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids to reduce environmental impact.

Alternative Energy Sources: Investigating the use of microwave irradiation or mechanochemistry, which can lead to shorter reaction times, higher yields, and often eliminate the need for solvents. nih.gov

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches
ParameterTraditional Synthesis (e.g., Schotten-Baumann conditions)Potential Sustainable Pathways
Reagents Chloroacetyl chloride, organic solvents, excess amine or baseCatalytic systems, renewable starting materials, avoiding hazardous derivatizing agents
Solvents Dichloromethane, TolueneWater, ionic liquids, supercritical CO₂, or solvent-free conditions (Mechanochemistry)
Energy Conventional heating/coolingMicrowave irradiation, ultrasound, ambient temperature reactions
Byproducts Stoichiometric amounts of salt waste (e.g., triethylamine (B128534) hydrochloride)Minimal waste, with water as the only byproduct in some catalytic routes
Efficiency Principle Lower atom economyHigh atom economy, reduced process steps

Development of Highly Selective and Efficient Catalytic Systems for Transformations

The chlorine atom in this compound is a reactive site, making the compound an excellent substrate for nucleophilic substitution reactions. Future research will focus on developing advanced catalytic systems to control these transformations with high selectivity and efficiency.

Promising research avenues include:

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts based on noble metals like iridium and ruthenium have shown success in N-alkylation of amides with alcohols, future work could adapt these for transformations of chloroacetamides. organic-chemistry.orgnih.govnih.gov The development of heterogeneous catalysts, such as cobalt nanoparticles, offers advantages in terms of stability, separation, and reusability. nih.gov

Photocatalysis: Utilizing light to drive chemical reactions offers a sustainable approach. Photocatalytic systems, potentially using earth-abundant metals, could be developed for novel C-N, C-C, or C-S bond formations starting from this compound. colab.ws

Phase-Transfer Catalysis: For reactions involving immiscible phases, phase-transfer catalysts can enhance reaction rates and yields, providing a practical and efficient method for synthesizing derivatives.

Table 2: Potential Catalytic Systems for Transformations of this compound
Catalyst TypePotential TransformationKey AdvantagesReference Example
Iridium Complexes N-Alkylation (by analogy)High efficiency, versatility with various functional groups[Cp*IrCl₂]₂ for N-alkylation of sulfonamides with alcohols organic-chemistry.orgnih.gov
Cobalt Nanoparticles N-Alkylation (by analogy)Heterogeneous, reusable, stable, uses earth-abundant metalCo-nanoparticles for N-alkylation of primary amides with alcohols nih.gov
Photoredox Catalysts C-N, C-C, C-S bond formationSustainable (uses light energy), mild reaction conditionsCobalt polypyridyl complexes for C-N coupling colab.ws
Enzyme Catalysis Asymmetric synthesisHigh stereoselectivity, operates under mild conditionsGeneral biocatalysis principles

Expansion of Synthetic Applications in Diverse Chemical Fields (e.g., Materials Science)

Beyond its role as a simple intermediate, this compound can serve as a precursor for functional molecules in diverse fields like materials science and polymer chemistry. The dimethoxyethyl group can act as a protected aldehyde, while the chloroacetamide moiety provides a reactive handle for further functionalization.

Future applications could be explored in:

Polymer Chemistry: The compound can be used as a functional monomer or grafting agent to introduce specific properties onto polymer backbones. mdpi.com The acetamide (B32628) group can enhance hydrophilicity and biocompatibility, making resulting polymers suitable for biomedical applications like drug delivery systems or hydrogels.

Materials Science: As a building block for functional materials, it could be incorporated into the synthesis of sensors, coatings, or smart materials. appleacademicpress.com For instance, polymers functionalized with this moiety could be designed to respond to specific stimuli (e.g., pH) due to the latent aldehyde functionality.

Heterocyclic Synthesis: The reactivity of the chloroacetamide group makes it a valuable precursor for constructing a variety of nitrogen- and oxygen-containing heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. researchgate.net

Advanced Mechanistic Investigations and Reaction Engineering Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic processes and ensuring scalability. Future research should employ advanced analytical and computational techniques to elucidate reaction pathways.

Key areas for investigation include:

Kinetic Studies: Detailed kinetic analysis of its synthesis and subsequent transformations can help identify rate-determining steps and optimize parameters like temperature, concentration, and catalyst loading.

In-situ Reaction Monitoring: Techniques such as FT-IR and NMR spectroscopy can provide real-time data on the formation of intermediates and byproducts, leading to improved process control and safety.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, offering insights that are difficult to obtain experimentally. This can guide the design of more efficient catalysts and reaction conditions.

Process Optimization and Scale-up: Systematic investigation of reaction parameters using Design of Experiments (DoE) methodologies can facilitate the transition from laboratory-scale synthesis to efficient and robust industrial-scale production. acs.org Studies on the hydrolysis of related chloroacetamides have already shown that subtle structural differences can significantly impact reactivity and mechanisms, highlighting the need for specific investigations. nih.gov

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

Emerging opportunities include:

AI-Powered Retrosynthesis: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes to complex molecules derived from this compound. acs.orgchemcopilot.com These tools can identify non-intuitive pathways that might be overlooked by human chemists.

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses, purifications, and analyses with high throughput and reproducibility. researchgate.netsciety.org Incorporating the synthesis of derivatives of this compound into automated workflows could rapidly generate libraries of new molecules for screening in drug discovery or materials science.

Machine Learning for Reaction Optimization: Machine learning models can predict the outcomes of reactions under various conditions, significantly reducing the experimental effort required to find optimal synthetic protocols. iptonline.com This data-driven approach can accelerate the development of new applications for this compound. The entire Design-Make-Test-Analyze (DMTA) cycle in chemical research stands to be accelerated by these technologies. researchgate.netsciety.org

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-N-(2,2-dimethoxyethyl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via C-amidoalkylation of aromatic substrates using a reactive chloroacetamide precursor. Key steps include:

  • Catalyst screening : Lewis acids (e.g., FeCl₃, AlCl₃) and Brønsted acids (e.g., H₂SO₄) are evaluated for efficiency. For example, FeCl₃ demonstrated high catalytic activity (yields up to 85%) in the reaction with toluene .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance electrophilicity of the chloroacetamide moiety.
  • Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation .

Q. How can researchers characterize the structural and functional properties of this compound using spectroscopic methods?

  • IR spectroscopy : Identifies functional groups via absorption bands:
    • C=O stretch : ~1680 cm⁻¹ (amide I band).
    • N-H stretch : ~3215 cm⁻¹ (broad, due to NH group) .
  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 3.77 (CH₃ from dimethoxy group), δ 4.21–4.26 (AB system for CH₂Cl), and δ 5.83 (CH adjacent to NH) .
    • ¹³C NMR : Peaks at δ 167.34 (C=O) and δ 73.67 (CH linked to trichloromethyl groups) confirm the backbone structure .

Advanced Research Questions

Q. What mechanisms underlie the reactivity of this compound in C-amidoalkylation reactions with aromatic substrates?

The compound acts as an electrophilic amidoalkylating agent :

  • Chlorine mobility : The labile Cl atom facilitates nucleophilic substitution, enabling aromatic C–H bond activation .
  • Role of catalysts : Lewis acids polarize the C–Cl bond, enhancing electrophilicity. For example, AlCl₃ stabilizes transition states via coordination with the acetamide carbonyl .
  • Regioselectivity : Electron-rich aromatics (e.g., anisole) undergo para-substitution due to directed electrophilic attack .

Q. How do different catalysts influence the efficiency and selectivity of reactions involving this compound?

Comparative studies reveal:

  • FeCl₃ : High yields (85%) but limited selectivity for sterically hindered substrates.
  • H₂SO₄ : Effective for electron-deficient aromatics (e.g., nitrobenzene) but promotes side reactions (e.g., hydrolysis) at elevated temperatures.
  • BF₃·Et₂O : Enhances regioselectivity in thiophene derivatives but requires anhydrous conditions .

Q. What are the applications of this compound in the synthesis of heterocyclic compounds, and what methodological considerations are critical?

The compound serves as a precursor for:

  • Aziridines : Generated via intramolecular cyclization under basic conditions (e.g., K₂CO₃ in THF).
  • Lactams : Achieved through ring-closing metathesis (RCM) using Grubbs catalysts .
  • Piperazines : Formed via coupling with diamines, requiring strict stoichiometric control to avoid oligomerization .
    Key considerations :
  • Protecting groups : Dimethoxyethyl groups prevent undesired side reactions during cyclization.
  • Reaction monitoring : TLC or HPLC-MS ensures intermediate stability and product purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.